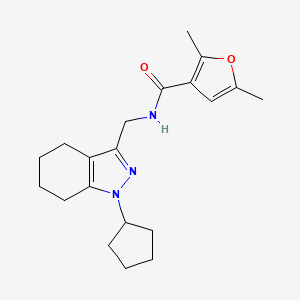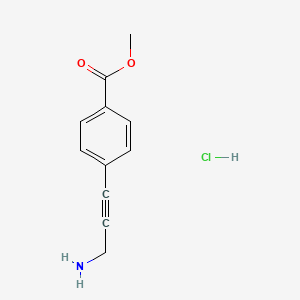![molecular formula C19H17F3N2O B2737972 N-[(1,2-dimethylindol-5-yl)methyl]-3-(trifluoromethyl)benzamide CAS No. 852137-51-0](/img/structure/B2737972.png)
N-[(1,2-dimethylindol-5-yl)methyl]-3-(trifluoromethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(1,2-dimethylindol-5-yl)methyl]-3-(trifluoromethyl)benzamide, also known as DIM-C-pPhCF3, is a synthetic compound that has gained attention in the scientific community due to its potential as an anticancer agent. This compound belongs to the indole-3-carbinol (I3C) family, which is a group of compounds found in cruciferous vegetables such as broccoli, cauliflower, and cabbage. DIM-C-pPhCF3 has been synthesized in the laboratory and has been studied extensively for its anticancer properties.
Applications De Recherche Scientifique
Novel Insecticides
Research indicates the development of novel insecticides, such as flubendiamide, which showcases a unique chemical structure incorporating trifluoromethyl benzamide functionalities. These compounds exhibit strong insecticidal activity, especially against lepidopterous pests, and are considered safe for non-target organisms, highlighting their potential in integrated pest management programs (Tohnishi et al., 2005).
Supramolecular Chemistry
Studies on new derivatives of triflamide demonstrate the formation of supramolecular structures through self-assembling via intermolecular hydrogen bonding. This research provides insight into the dynamics of molecular interactions in different phase states, underscoring the importance of trifluoromethyl benzamide compounds in developing advanced materials with potential applications in nanotechnology and material sciences (Chipanina et al., 2020).
Pharmaceutical Research
In the pharmaceutical domain, compounds with trifluoromethyl benzamide structures have been explored for their biological activity. For instance, research into sigma-2 receptor probes using benzamide analogues radiolabeled with tritium has contributed to understanding receptor binding and function, which is crucial for developing targeted therapies in neurology and oncology (Xu et al., 2005).
Antimicrobial and Antioxidant Agents
The synthesis of N-(5,6-dimethyl-1H-benzimidazol-2-yl) substituted carboxamide illustrates the antimicrobial and antioxidant activities of these compounds. Such research underlines the potential of trifluoromethyl benzamide derivatives in developing new antimicrobial agents that could address the growing concern of antibiotic resistance (Sindhe et al., 2016).
Material Sciences
Investigations into polyimides with trifluoromethyl-substituted benzene in the side chain reveal the synthesis and characterization of materials that exhibit good solubility in organic solvents and thermal stability. This research points to the utility of trifluoromethyl benzamide derivatives in creating new materials for electronic and photonic applications (Liu et al., 2002).
Propriétés
IUPAC Name |
N-[(1,2-dimethylindol-5-yl)methyl]-3-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F3N2O/c1-12-8-15-9-13(6-7-17(15)24(12)2)11-23-18(25)14-4-3-5-16(10-14)19(20,21)22/h3-10H,11H2,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXHWDDXPHDJDTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1C)C=CC(=C2)CNC(=O)C3=CC(=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(1,2-dimethylindol-5-yl)methyl]-3-(trifluoromethyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 2-[(2,2,2-trifluoroacetyl)amino]benzenecarboxylate](/img/structure/B2737889.png)
![3-OXA-7-AZABICYCLO[3.3.1]NONAN-9-ONE hydrochloride](/img/structure/B2737890.png)
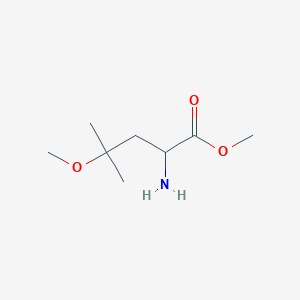
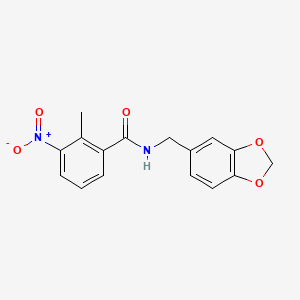
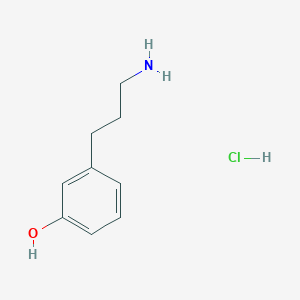

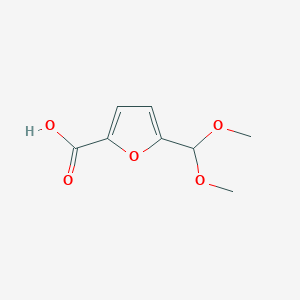
![1-(2-ethoxyethyl)-3,9-dimethyl-7-(2-methylbenzyl)-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2737905.png)
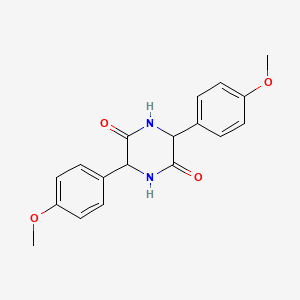
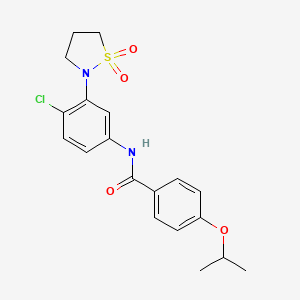
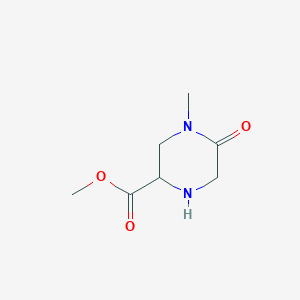
![2-[(3-Pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]-1-pyrrolidin-1-ylethanone](/img/structure/B2737909.png)
